1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate
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Overview
Description
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate is a chemical compound with the molecular formula C24H50N2O5S and a molecular weight of 478.7292 g/mol . This compound is part of the imidazolium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate typically involves the reaction of 1-ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazole with ethyl sulphate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular functions . It may also inhibit certain enzymes or proteins, leading to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazoliumethyl sulphate .
- 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-heptadecyl-1H-imidazoliumethyl sulphate .
Uniqueness
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazoliumethyl sulphate is unique due to its specific alkyl chain length and the presence of both hydroxyl and sulphate groups. These structural features contribute to its distinct physicochemical properties and diverse applications .
Properties
CAS No. |
93783-23-4 |
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Molecular Formula |
C24H50N2O5S |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
2-(3-ethyl-2-pentadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C22H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23(4-2)18-19-24(22)20-21-25;1-2-6-7(3,4)5/h25H,3-21H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
ALNIXFYDJNNFBA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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